Fluorescein hydrazide

概要

説明

Fluorescein hydrazide is a derivative of fluorescein, a highly fluorescent compound widely used in various scientific fields. This compound is known for its ability to form hydrazones with aldehydes and ketones, making it a valuable tool in chemical synthesis and biological research. Its unique fluorescent properties allow it to be used as a probe in various analytical and diagnostic applications.

準備方法

Synthetic Routes and Reaction Conditions

Fluorescein hydrazide can be synthesized through the reaction of fluorescein with hydrazine. The reaction typically involves the condensation of fluorescein with hydrazine hydrate in an organic solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.

化学反応の分析

Types of Reactions

Fluorescein hydrazide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aldehydes and ketones to form hydrazones.

Oxidation and Reduction: It can participate in redox reactions, altering its fluorescent properties.

Substitution Reactions: It can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Aldehydes and Ketones: Used in condensation reactions to form hydrazones.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Reducing Agents: Such as sodium borohydride, used in reduction reactions.

Major Products Formed

Hydrazones: Formed through condensation reactions with aldehydes and ketones.

Oxidized and Reduced Forms: Resulting from redox reactions.

科学的研究の応用

Fluorescent Probes for Heavy Metal Detection

Fluorescein hydrazide has gained significant attention as a fluorescent probe for the detection of mercury ions (Hg²⁺). The mechanism typically involves the opening of a spirolactam ring, which transforms a non-fluorescent compound into a highly fluorescent one upon interaction with Hg²⁺ ions.

Case Study: Detection of Mercury in Environmental Samples

A study demonstrated the use of 2,7-dichlorothis compound as a fluorescent probe for quantifying mercury in industrial effluents and polluted water samples. The probe exhibited a color change from colorless to green upon binding with Hg²⁺, allowing for sensitive detection ranging from 0.2 to 20 ng/mL, with a limit of detection at 0.042 ng/mL . This method proved effective in real-world applications, successfully identifying trace levels of mercury in various water sources.

Detection of Oxidatively Modified Proteins

This compound is also employed to monitor protein carbonyl groups, which are indicative of oxidative stress in biological systems. By reacting with oxidized proteins under anaerobic conditions, this compound forms fluorescent conjugates that can be visualized through electrophoresis.

Case Study: Monitoring Protein Oxidation

Research indicated that this compound could selectively react with oxidatively modified proteins without interfering with unoxidized ones. The resulting fluorescent bands were detectable on SDS-PAGE gels, showcasing its potential for quantifying oxidative modifications in proteins .

Chemosensors for Ion Detection

The compound has been extensively utilized in developing chemosensors for various metal ions beyond mercury, including copper (Cu²⁺), nickel (Ni²⁺), and cadmium (Cd²⁺). Fluorescein-based chemosensors leverage the high quantum yield and photostability of fluorescein to provide reliable detection methods.

Case Study: Multi-Ion Detection

In one study, fluorescein hydrazone derivatives were synthesized and tested for their sensing capabilities against multiple metal ions. The results indicated high selectivity towards specific ions, demonstrating the versatility of this compound in environmental monitoring and analytical applications .

Applications in Biological Imaging

The biocompatibility and low cytotoxicity of this compound make it suitable for cellular imaging applications. It has been used effectively to visualize the presence of heavy metals within live cells.

Case Study: Cell Imaging

In experiments involving HepG2 cells, this compound was utilized to image intracellular mercury levels. The fluorescence intensity correlated well with the concentration of Hg²⁺ ions present, confirming its utility as a bioimaging agent .

Summary Table of Applications

作用機序

The mechanism of action of fluorescein hydrazide involves its ability to form hydrazones with aldehydes and ketones. This reaction alters the fluorescent properties of the compound, allowing it to be used as a probe in various analytical applications. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays.

類似化合物との比較

Similar Compounds

Fluorescein: The parent compound, widely used for its fluorescent properties.

Fluorescein isothiocyanate: Another derivative used as a fluorescent labeling reagent.

Fluorescein diacetate: Used in cell viability assays.

Uniqueness

Fluorescein hydrazide is unique in its ability to form hydrazones with aldehydes and ketones, making it a versatile tool in chemical synthesis and biological research. Its fluorescent properties and reactivity with carbonyl compounds set it apart from other fluorescein derivatives.

生物活性

Fluorescein hydrazide (FH) is a derivative of fluorescein known for its significant biological activities, particularly in sensing applications and potential therapeutic uses. This article explores its biological activity, focusing on its interactions with heavy metals, especially mercury ions, and its implications in various fields such as environmental monitoring and biomedical applications.

This compound is characterized by the presence of a hydrazide functional group that enhances its reactivity and fluorescence properties. The compound exhibits a colorless and non-fluorescent state in its native form, which transforms upon interaction with specific ions, particularly Hg²⁺.

1. Sensing Applications

This compound has been extensively studied for its ability to act as a chemosensor for heavy metals:

- Detection of Mercury Ions : FH has shown remarkable selectivity and sensitivity towards Hg²⁺ ions. Upon binding with Hg²⁺, this compound undergoes a spirolactam ring opening, resulting in a significant increase in fluorescence intensity (peak at 520 nm) and a color change from colorless to pink, which is easily observable with the naked eye .

- Binding Constant : The binding constant for the complex formation between this compound and Hg²⁺ was calculated to be approximately , indicating a strong interaction .

- Limit of Detection : The detection limit for mercury using this compound is reported to be as low as 0.042 ng/mL, making it highly effective for trace analysis in environmental samples .

2. Case Studies

Several studies have highlighted the effectiveness of this compound in real-world applications:

- Environmental Monitoring : A study demonstrated the use of this compound as a probe for detecting mercury in industrial effluents and polluted water samples. The method proved to be free from interference by common ions found in environmental samples, showcasing its practical applicability .

- Cell Imaging : this compound derivatives have been utilized in cell imaging applications due to their biocompatibility and low cytotoxicity. For instance, one study reported successful imaging of Hg²⁺ ions in live HepG2 cells using a fluorescein-based probe derived from this compound .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other fluorescent probes:

| Property | This compound | Other Probes |

|---|---|---|

| Selectivity for Hg²⁺ | High | Moderate to High |

| Detection Limit (ng/mL) | 0.042 | Varies (0.1 - 10) |

| Fluorescence Enhancement | Significant | Varies |

| Biocompatibility | Yes | Varies |

| Color Change upon Binding | Yes (Colorless to Pink) | Often Yes |

The mechanism underlying the fluorescence enhancement upon binding with Hg²⁺ involves:

- Spirolactam Ring Opening : The interaction with mercury ions leads to the hydrolytic cleavage of the amide bond in this compound, causing the spirolactam ring to open. This transformation results in the formation of a highly fluorescent species that emits light at specific wavelengths when excited.

- Chelation Enhancement Fluorescence (CHEF) : The binding of Hg²⁺ enhances the fluorescence emission due to changes in the electronic environment surrounding the fluorophore .

特性

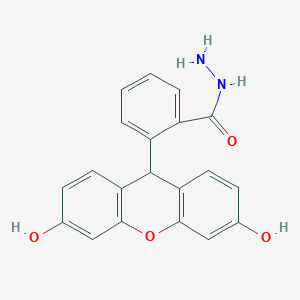

IUPAC Name |

2-(3,6-dihydroxy-9H-xanthen-9-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4/c21-22-20(25)14-4-2-1-3-13(14)19-15-7-5-11(23)9-17(15)26-18-10-12(24)6-8-16(18)19/h1-10,19,23-24H,21H2,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEJDHPRYHYLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149007 | |

| Record name | Fluorescein hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109653-47-6 | |

| Record name | Fluorescein hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109653476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。